

Applications of Endomorphin 1 in preclinical pain research models

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Compound of Interest

Compound Name: *Endomorphin 1*

Cat. No.: *B1671277*

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Applications of Endomorphin-1 in Preclinical Pain Research

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endomorphin-1 (EM-1) is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) that exhibits exceptionally high affinity and selectivity for the μ -opioid receptor (MOR).^{[1][2][3]} First isolated from the bovine brain, EM-1 is considered a key endogenous ligand for the MOR, the primary target for clinically used opioid analgesics like morphine.^{[1][4]} Its potent antinociceptive properties, demonstrated across various preclinical pain models, have positioned it as a significant subject of interest for developing novel analgesics with potentially fewer side effects than traditional opioids.^{[1][5]} This document outlines the applications of Endomorphin-1 in preclinical pain research, providing quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

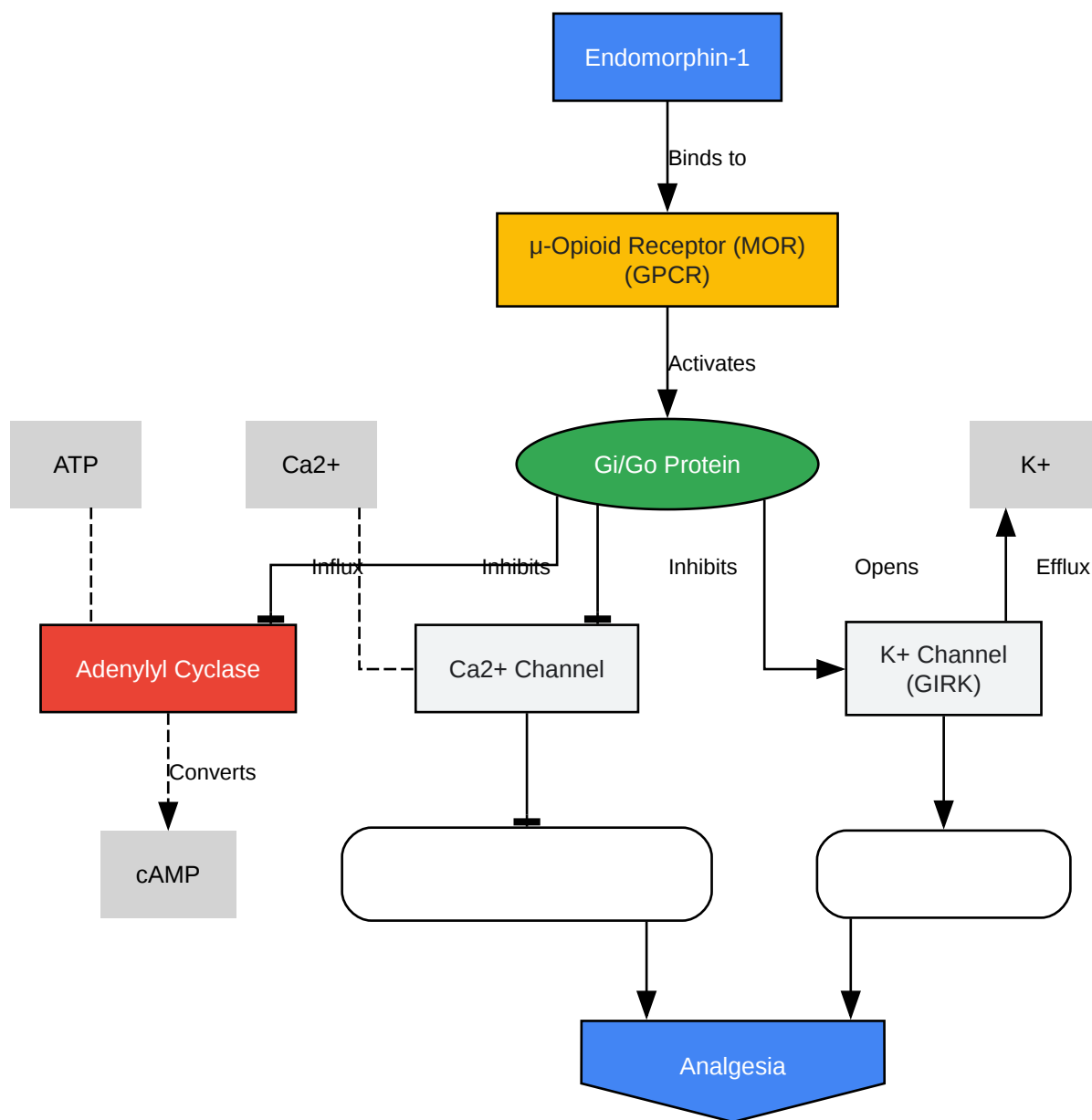
Mechanism of Action and Signaling Pathway

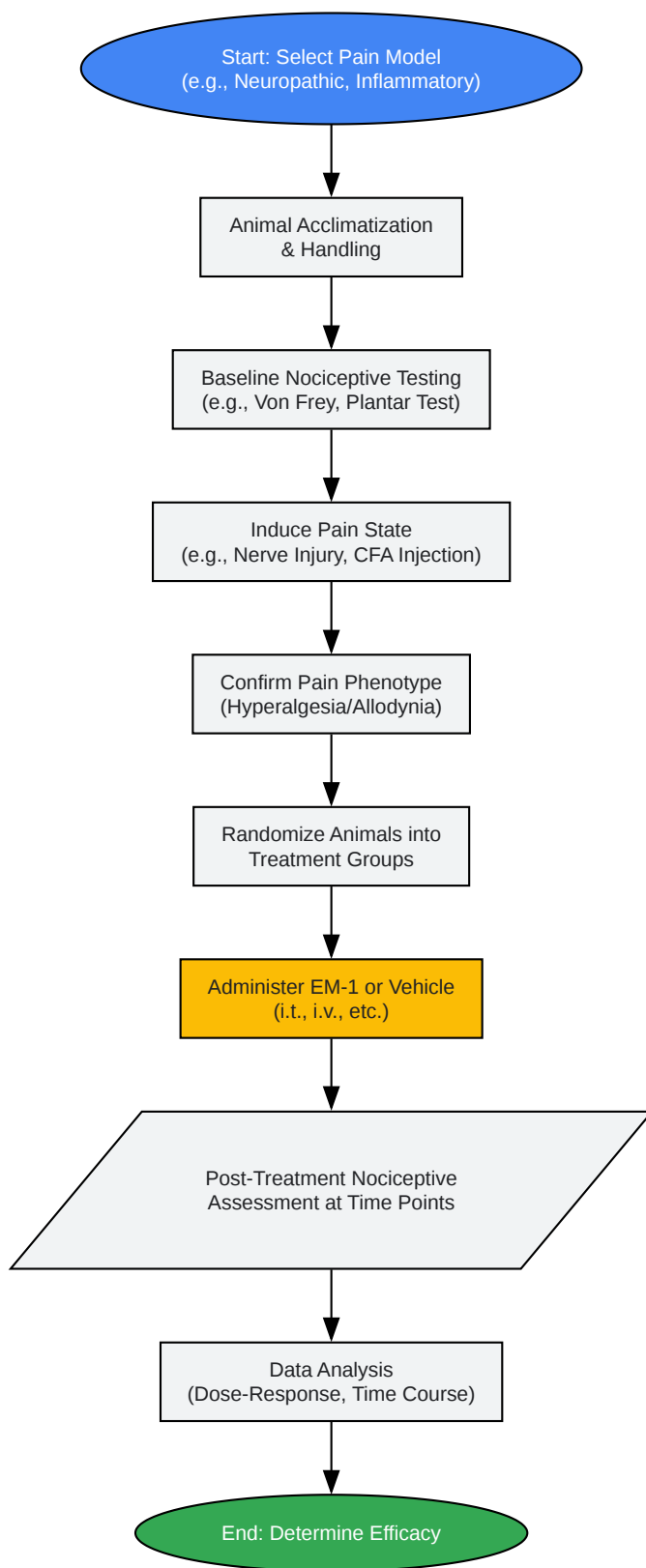
Endomorphin-1 exerts its analgesic effects by binding to and activating the μ -opioid receptor, a G-protein coupled receptor (GPCR).^[6] This activation initiates a cascade of intracellular

events, primarily through inhibitory G-proteins (Gai/Gao).^{[7][8]} The key signaling events include:

- Inhibition of Adenylyl Cyclase: Reduces intracellular levels of cyclic AMP (cAMP).^{[2][4][6]}
- Modulation of Ion Channels: Promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. It also inhibits voltage-gated calcium channels, which in turn suppresses the release of excitatory neurotransmitters like substance P from presynaptic terminals.^{[1][4]}

These actions collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals in pain pathways within the central and peripheral nervous systems.^{[1][4]}





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